![molecular formula C15H16N4 B12621924 N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine CAS No. 918517-14-3](/img/structure/B12621924.png)
N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimetil-5-[(1H-pirrolo[2,3-b]piridin-3-il)metil]piridin-2-amina es un compuesto orgánico complejo que pertenece a la clase de derivados de pirrolo[2,3-b]piridina. Estos compuestos son conocidos por sus posibles actividades biológicas, particularmente como inhibidores de los receptores del factor de crecimiento de fibroblastos (FGFR). La estructura de este compuesto incluye un anillo de piridina fusionado con un anillo de pirrol, que está aún más sustituido con un grupo dimetilamino y un grupo piridin-3-ilmetil.
Métodos De Preparación
La síntesis de N,N-Dimetil-5-[(1H-pirrolo[2,3-b]piridin-3-il)metil]piridin-2-amina implica varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo pirrolo[2,3-b]piridina: Esto se puede lograr a través de una reacción de ciclización que involucra un derivado de piridina y un precursor de pirrol adecuado.
Introducción del grupo dimetilamino: Este paso normalmente implica la reacción del intermedio con dimetilamina en condiciones apropiadas.
Adición del grupo piridin-3-ilmetil: Esto se puede hacer a través de una reacción de acoplamiento, como un acoplamiento de Suzuki o Heck, utilizando un haluro de piridin-3-ilmetil y el compuesto intermedio.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad, incluido el uso de catalizadores y condiciones de reacción específicas para mejorar la eficiencia de cada paso.
Análisis De Reacciones Químicas
N,N-Dimetil-5-[(1H-pirrolo[2,3-b]piridin-3-il)metil]piridin-2-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, dando como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo dimetilamino o el grupo piridin-3-ilmetil, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio, cobre) y temperaturas y presiones específicas para facilitar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
N,N-Dimetil-5-[(1H-pirrolo[2,3-b]piridin-3-il)metil]piridin-2-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos inhibidores de FGFR.
Biología: Se estudia por sus posibles actividades biológicas, incluida su capacidad para inhibir los FGFR, que están involucrados en varios procesos celulares como la proliferación, diferenciación y migración.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad para inhibir las vías de señalización de FGFR que a menudo están desreguladas en las células cancerosas.
Industria: Puede utilizarse en el desarrollo de nuevos productos farmacéuticos y agroquímicos, aprovechando su estructura química única y sus actividades biológicas.
Mecanismo De Acción
El mecanismo de acción de N,N-Dimetil-5-[(1H-pirrolo[2,3-b]piridin-3-il)metil]piridin-2-amina implica su interacción con los receptores del factor de crecimiento de fibroblastos (FGFR). El compuesto se une a los FGFR, inhibiendo su actividad y previniendo las vías de señalización descendentes que están involucradas en la proliferación, migración y supervivencia celular. Esta inhibición puede conducir a la supresión del crecimiento tumoral y la metástasis en las células cancerosas que dependen de la señalización de FGFR para su progresión.
Comparación Con Compuestos Similares
N,N-Dimetil-5-[(1H-pirrolo[2,3-b]piridin-3-il)metil]piridin-2-amina se puede comparar con otros compuestos similares, como:
Derivados de 1H-pirrolo[2,3-b]piridina: Estos compuestos comparten la misma estructura central y también se estudian por sus actividades inhibitorias de FGFR.
N,N-Dimetil-4-[(6R)-6-metil-5-(1H-pirrolo[2,3-b]piridin-4-il)-4,5,6,7-tetrahidropirazolo[1,5-a]pirazin-3-il]bencenosulfonamida: Este compuesto tiene un núcleo de pirrolo[2,3-b]piridina similar pero con diferentes sustituyentes, lo que lleva a variaciones en sus actividades biológicas y aplicaciones.
La singularidad de N,N-Dimetil-5-[(1H-pirrolo[2,3-b]piridin-3-il)metil]piridin-2-amina radica en su patrón de sustitución específico, que contribuye a su potente actividad inhibitoria de FGFR y sus posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
918517-14-3 |
|---|---|
Fórmula molecular |
C15H16N4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H16N4/c1-19(2)14-6-5-11(9-17-14)8-12-10-18-15-13(12)4-3-7-16-15/h3-7,9-10H,8H2,1-2H3,(H,16,18) |
Clave InChI |
JRWMWZPRBRJDEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C=C1)CC2=CNC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)
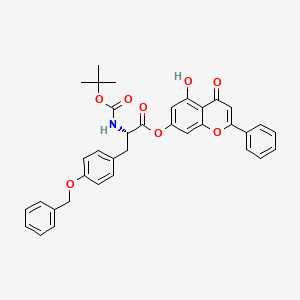
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
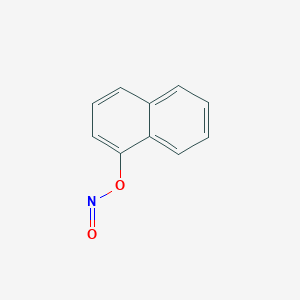

![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
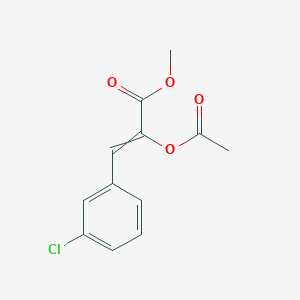
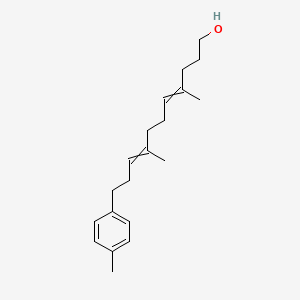
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)

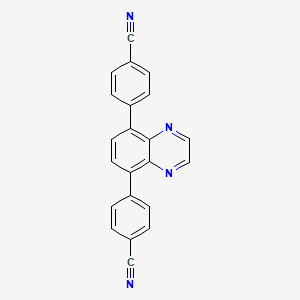
![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
